molecular formula C7H8F2O2 B6248676 2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2411296-56-3

2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B6248676
CAS No.: 2411296-56-3
M. Wt: 162.13 g/mol
InChI Key: RTZFDDBSRPQHOX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction could produce alcohols .

Scientific Research Applications

2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and carboxylic acid group play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid
  • 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid
  • 2,2-difluoro-3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid

Uniqueness

2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine atoms and a methyl group on the bicyclic framework enhances its stability and reactivity compared to similar compounds .

Properties

CAS No.

2411296-56-3

Molecular Formula

C7H8F2O2

Molecular Weight

162.13 g/mol

IUPAC Name

2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C7H8F2O2/c1-5-2-6(3-5,4(10)11)7(5,8)9/h2-3H2,1H3,(H,10,11)

InChI Key

RTZFDDBSRPQHOX-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(C2(F)F)C(=O)O

Purity

95

Origin of Product

United States

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